molecular formula C26H26N2O2 B7686045 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7686045
M. Wt: 398.5 g/mol
InChI Key: IBNLHSLIRJGXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the tetrahydroquinoline family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases.
Biochemical and physiological effects:
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research is its well-characterized synthesis and chemical properties, which make it easy to work with in the laboratory. However, one limitation of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, including:
1. Further investigation of its anti-tumor activity and potential use as a cancer treatment.
2. Study of its potential neuroprotective properties and use in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory and antioxidant agent.
4. Study of its mechanism of action and identification of specific targets for its activity.
In conclusion, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has shown promise as a potential tool for scientific research. Its well-characterized synthesis and chemical properties make it easy to work with in the laboratory, and its potential applications in cancer and neurodegenerative disease research make it an area of interest for future investigation.

Synthesis Methods

The synthesis of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde with 2-aminobenzophenone to form an intermediate compound. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form the final product, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Scientific Research Applications

1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer, as 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-tumor activity in vitro and in vivo. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-benzoyl-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-17-14-18(2)24(19(3)15-17)27-25(29)22-11-12-23-21(16-22)10-7-13-28(23)26(30)20-8-5-4-6-9-20/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNLHSLIRJGXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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